molecular formula C15H20O4 B570413 4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) CAS No. 88378-22-7

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)

Cat. No.: B570413
CAS No.: 88378-22-7
M. Wt: 264.321
InChI Key: COCTZXJHZDMRKU-UHFFFAOYSA-N
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Description

4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of Loxoprofen, which is widely used as an analgesic and anti-inflammatory drug. This compound is a mixture of two diastereomers, which have different spatial arrangements of atoms but the same molecular formula.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Loxoprofen Alcohol involves several steps, starting from Loxoprofen. The primary synthetic route includes the hydroxylation of Loxoprofen to introduce the hydroxyl group at the 4-position. This reaction typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The reaction conditions often involve the use of organic solvents and temperature control to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy Loxoprofen Alcohol is scaled up using batch or continuous flow reactors. The process involves the same basic synthetic steps but is optimized for large-scale production. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Loxoprofen Alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Loxoprofen.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of Loxoprofen.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy Loxoprofen Alcohol has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the study of NSAIDs and their metabolites.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in pain and inflammation management.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting COX enzymes, 4-Hydroxy Loxoprofen Alcohol reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound is metabolized in the body to its active form, which exerts the therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Loxoprofen: The parent compound, used widely as an NSAID.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

Uniqueness

4-Hydroxy Loxoprofen Alcohol is unique due to its specific hydroxylation at the 4-position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other NSAIDs. This structural modification can influence its metabolism, efficacy, and safety profile .

Properties

CAS No.

88378-22-7

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19)

InChI Key

COCTZXJHZDMRKU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O

Synonyms

2-(4-((2,4-Dihydroxycyclopentyl)methyl)phenyl)propanoic Acid;  4-[(2,4-Dihydroxycyclopentyl)methyl]-α-methylbenzeneacetic Acid; 

Origin of Product

United States

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